2,2-dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound featuring a pyrazole ring, a dihydroisoquinoline moiety, and a dimethylated ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring, followed by the formation of the dihydroisoquinoline structure, and finally the introduction of the dimethylated ketone group. Common synthetic routes may include:
Pyrazole Synthesis: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Dihydroisoquinoline Formation: : The dihydroisoquinoline moiety can be constructed through a Pictet-Spengler reaction, involving the condensation of tryptamine derivatives with aldehydes or ketones.
Ketone Introduction: : The dimethylated ketone group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the dihydroisoquinoline moiety to its corresponding quinoline derivative.
Reduction: : Reduction reactions can reduce the ketone group to a secondary alcohol.
Substitution: : Substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Substitution reactions may use nucleophiles such as amines, alcohols, or halides, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Secondary alcohols.
Substitution: : Various substituted pyrazoles.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been explored in various assays, showing potential as an antileishmanial and antimalarial agent.
Medicine: : The compound's pharmacological properties are being investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : It can be used in the development of new materials and chemical processes, leveraging its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileishmanial activity may be attributed to the inhibition of essential enzymes in the parasite's metabolic pathways. The exact molecular targets and pathways would depend on the specific biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: : Both compounds feature a pyrazole ring, but the latter has a morpholine group instead of a dihydroisoquinoline moiety.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): : This compound also contains a pyrazole ring but is a platinum complex, which gives it different chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)17(22)21-11-13-7-5-6-8-15(13)16(12-21)14-9-19-20(4)10-14/h5-10,16H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLNXGCUGHEZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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